molecular formula C12H17BFNO4 B8020494 [3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid

[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid

Cat. No.: B8020494
M. Wt: 269.08 g/mol
InChI Key: NFGIURVEHRMCIK-UHFFFAOYSA-N
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Description

[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the phenyl ring

Chemical Reactions Analysis

Types of Reactions

[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the Boc protecting group and fluorine atom, making it less selective in certain reactions.

    4-Fluorophenylboronic acid: Similar structure but without the Boc group, leading to different reactivity and applications.

    N-Boc-protected amino acids: Share the Boc protecting group but differ in the presence of the boronic acid moiety.

Uniqueness

The presence of both the Boc protecting group and the fluorine atom on the phenyl ring makes [3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid unique. This combination allows for selective reactions and specific applications in various fields, distinguishing it from other boronic acid derivatives.

Properties

IUPAC Name

[3-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-9(13(17)18)6-10(14)5-8/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGIURVEHRMCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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